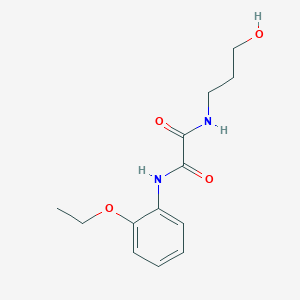![molecular formula C11H14NNaO4S B5015277 sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate, also known as MESNA, is a chemical compound that is widely used in scientific research. It is a sulfhydryl compound that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate works by breaking the disulfide bonds in proteins, which can lead to protein denaturation and aggregation. It also detoxifies the metabolites of chemotherapeutic agents by reacting with them to form stable compounds that can be excreted from the body.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals. This compound has also been shown to reduce inflammation and protect against oxidative stress. In addition, it has been shown to improve renal function in patients with acute kidney injury.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate is a widely used reducing agent in protein biochemistry. It is easy to use and has a low toxicity profile. However, it has some limitations in that it can interfere with some protein assays and can react with other chemicals in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate. One area of interest is in the development of new chemotherapeutic agents that can be detoxified by this compound. Another area of interest is in the development of new protein assays that are compatible with this compound. Finally, there is potential for this compound to be used as a therapeutic agent in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research. It has a range of biochemical and physiological effects and is used as a reducing agent for disulfide bonds in proteins and as a protective agent for the bladder during chemotherapy treatment. Future research on this compound could lead to the development of new chemotherapeutic agents and protein assays, as well as potential therapeutic applications for oxidative stress-related diseases.
Synthesemethoden
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate is synthesized by reacting 2-chloroethanesulfonic acid with sodium hydroxide to form sodium 2-chloroethanesulfonate. This is then reacted with N-methylphenylacetyl chloride to form this compound. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate is widely used in scientific research as a reducing agent for disulfide bonds in proteins. It is also used as a protective agent for the bladder during chemotherapy treatment. This compound has been shown to reduce the toxicity of chemotherapeutic agents such as cyclophosphamide and ifosfamide by detoxifying their metabolites.
Eigenschaften
IUPAC Name |
sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.Na/c1-12(7-8-17(14,15)16)11(13)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSZHLSJFTMNT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)[O-])C(=O)CC1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)

![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)


![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)

